2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate
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Overview
Description
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate is an organic compound with a complex structure, featuring both nitro and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 2,4-dinitroaniline. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(5-Carbamoyl-2,4-dinitroanilino)ethyl acetate involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Shares the nitro functional groups but lacks the carbamoyl and acetate groups.
Ethyl 2,4-dinitrophenylacetate: Similar structure but without the carbamoyl group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine moiety instead of carbamoyl and acetate groups.
Uniqueness
The presence of both nitro and carbamoyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
56820-40-7 |
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Molecular Formula |
C11H12N4O7 |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-(5-carbamoyl-2,4-dinitroanilino)ethyl acetate |
InChI |
InChI=1S/C11H12N4O7/c1-6(16)22-3-2-13-8-4-7(11(12)17)9(14(18)19)5-10(8)15(20)21/h4-5,13H,2-3H2,1H3,(H2,12,17) |
InChI Key |
SMOJGELYULWUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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